molecular formula C10H19N3O3S B2886557 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide CAS No. 2408962-40-1

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide

Cat. No. B2886557
CAS RN: 2408962-40-1
M. Wt: 261.34
InChI Key: YCOAKRFSCFGYIU-UHFFFAOYSA-N
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Description

“4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .


Molecular Structure Analysis

The molecular formula of “4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” is C10H19N3O3S . It contains one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 261.34 . It is stored at room temperature .

Scientific Research Applications

General Information

The compound “4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” has a CAS Number of 2408962-40-1 . It has a molecular weight of 261.35 and is a stable compound that is soluble in organic solvents.

Synthesis and Characterization

The compound can be synthesized using various methods. The synthesized compound can be purified using recrystallization with methanol or ethanol. Characterization of the compound can be achieved using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Biological Properties

The compound belongs to the family of benzothiadiazole derivatives and is commonly used in plant growth regulation. It is also used as an antifungal agent, and as a potential drug candidate for treating cancer and neurodegenerative diseases.

Analytical Methods

The analytical methods used to analyze the compound include high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC).

Safety Information

The compound has a GHS07 signal word of “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Current State of Research

The current state of research on the compound is not well-documented. However, it is known that the compound is used in various scientific experiments.

Mechanism of Action

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c11-10(14)12-5-1-3-9(4-7-12)13-6-2-8-17(13,15)16/h9H,1-8H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOAKRFSCFGYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)N)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide

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